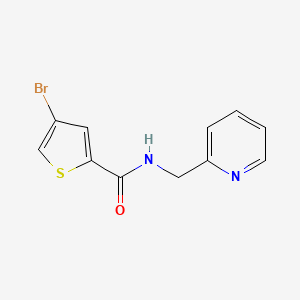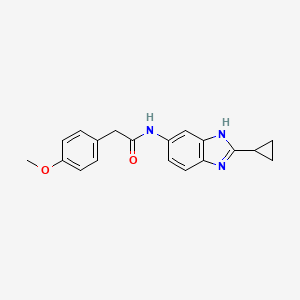![molecular formula C21H29N3O2 B10980565 4-methoxy-N-methyl-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]-1H-indole-2-carboxamide](/img/structure/B10980565.png)
4-methoxy-N-methyl-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(1S9AR)-OCTAHYDRO-1H-QUINOLIZIN-1-YL]METHYL}-4-METHOXY-N-METHYL-1H-INDOLE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes an indole core, a quinolizidine moiety, and a methoxy group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[(1S9AR)-OCTAHYDRO-1H-QUINOLIZIN-1-YL]METHYL}-4-METHOXY-N-METHYL-1H-INDOLE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the quinolizidine moiety and the methoxy group. Key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Quinolizidine Moiety: This step involves the cyclization of a suitable precursor, such as a piperidine derivative, under basic conditions.
Methoxy Group Addition: The methoxy group is introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the indole core or the quinolizidine moiety is oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the indole core, while reduction may produce reduced forms of the quinolizidine moiety.
Scientific Research Applications
N-{[(1S9AR)-OCTAHYDRO-1H-QUINOLIZIN-1-YL]METHYL}-4-METHOXY-N-METHYL-1H-INDOLE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-{[(1S9AR)-OCTAHYDRO-1H-QUINOLIZIN-1-YL]METHYL}-4-METHOXY-N-METHYL-1H-INDOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
- **N-{[(1S9AR)-OCTAHYDRO-1H-QUINOLIZIN-1-YL]METHYL}-4-HYDROXY-N-METHYL-1H-INDOLE-2-CARBOXAMIDE
- **N-{[(1S9AR)-OCTAHYDRO-1H-QUINOLIZIN-1-YL]METHYL}-4-ETHOXY-N-METHYL-1H-INDOLE-2-CARBOXAMIDE
Comparison: Compared to its analogs, N-{[(1S9AR)-OCTAHYDRO-1H-QUINOLIZIN-1-YL]METHYL}-4-METHOXY-N-METHYL-1H-INDOLE-2-CARBOXAMIDE exhibits unique properties due to the presence of the methoxy group. This functional group can influence the compound’s solubility, reactivity, and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C21H29N3O2 |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
N-[[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]-4-methoxy-N-methyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C21H29N3O2/c1-23(14-15-7-6-12-24-11-4-3-9-19(15)24)21(25)18-13-16-17(22-18)8-5-10-20(16)26-2/h5,8,10,13,15,19,22H,3-4,6-7,9,11-12,14H2,1-2H3/t15-,19+/m0/s1 |
InChI Key |
QGKRGOGPCQHFMI-HNAYVOBHSA-N |
Isomeric SMILES |
CN(C[C@@H]1CCCN2[C@@H]1CCCC2)C(=O)C3=CC4=C(N3)C=CC=C4OC |
Canonical SMILES |
CN(CC1CCCN2C1CCCC2)C(=O)C3=CC4=C(N3)C=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}butanoic acid](/img/structure/B10980484.png)
![(4-Benzylpiperazin-1-yl)[2-(2-chlorophenyl)quinolin-4-yl]methanone](/img/structure/B10980490.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-{[4-(propan-2-yl)phenyl]sulfonyl}piperazine](/img/structure/B10980497.png)
![3-{[2,5-Bis(methoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10980504.png)
![N-(3-chlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide](/img/structure/B10980507.png)
![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B10980509.png)
![N-(2-{[4-(1H-indol-3-yl)butanoyl]amino}ethyl)-1H-indole-3-carboxamide](/img/structure/B10980510.png)
![N-{2-oxo-2-[(4-oxo-4H-chromen-6-yl)amino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10980526.png)
![2-({5-[(benzylsulfanyl)methyl]-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10980532.png)
![2'-(butan-2-yl)-4'-(morpholin-4-ylcarbonyl)-2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B10980540.png)

![2-[4-(acetylamino)-1H-indol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B10980568.png)
![(4-chloro-1H-indol-2-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone](/img/structure/B10980572.png)

